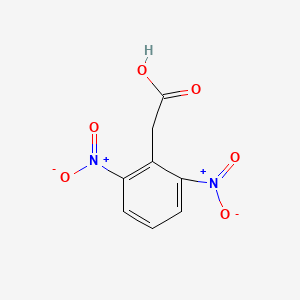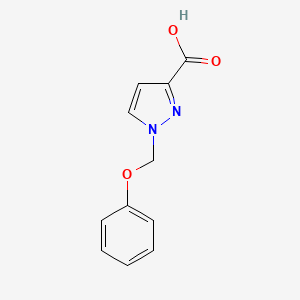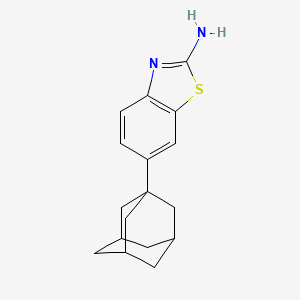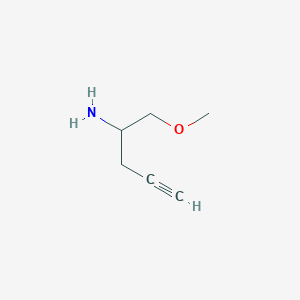![molecular formula C17H15FN4O3 B2818700 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-methoxybenzamide CAS No. 1903307-88-9](/img/structure/B2818700.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a 1,2,3-triazine ring, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar 1,2,3-triazine compounds often involves reactions such as the Hoffmann-type rearrangement . Other methods include the reaction of 5-bromo-1,2,3-triazines to provide 5-aryloxy-1,2,3-triazines .Molecular Structure Analysis
The molecular structure of this compound likely involves a 1,2,3-triazine core, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms. This core is likely functionalized with various groups including a fluoro group, an oxo group, an ethyl group, and a methoxybenzamide group .Applications De Recherche Scientifique
Synthesis and Biological Applications
Antibacterial Agents : A study synthesized new fluorine-containing triazinones, which have potential as antibacterial agents. These compounds, including variations of the core structure of the chemical compound , showed promising activity in antibacterial applications (Holla, Bhat, & Shetty, 2003).
Photodegradation Studies : Research on the photodegradation of Azinphos-ethyl, a related compound, in different solutions led to the isolation of various photoproducts, including 3,4-dihydro-4-oxo-benzo[d][1,2,3]triazine. This study contributes to understanding the environmental behavior and degradation pathways of related chemicals (Abdou, Sidky, & Wamhoff, 1987).
Receptor Ligand Studies : In another study, structural modifications of a similar compound, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, were explored to understand its binding profile at various receptors, including dopamine and serotonin receptors. This research aids in the development of receptor-targeted drugs (Perrone et al., 2000).
Synthesis Methods : A study detailed the use of Diethylaminosulfur Trifluoride in synthesizing a neuroleptic fluorinated benzamide compound, demonstrating an efficient synthesis method for such compounds (Mukherjee, 1990).
Radiolabeling for PET Imaging : Research was conducted on the design, synthesis, and evaluation of related D(4) dopamine receptor ligands for potential use in PET imaging, highlighting the compound's applicability in neuroimaging (Lacivita et al., 2010).
Dopamine Receptor Density Determination : A potent and selective dopamine D(4) receptor ligand, similar to the compound , was used as a probe for determining the dopamine D(4) receptor density in rat striatum, contributing to neurological research (Colabufo et al., 2001).
Antagonist Study for Serotonergic Neurotransmission : The compound was used in a study of serotonergic neurotransmission, showing its potential in understanding serotonin receptor functions (Plenevaux et al., 2000).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . It has been found to inhibit AChE in a mixed-type inhibition mode The compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels. This can have various effects at the molecular and cellular levels, including enhanced neurotransmission. In the context of Alzheimer’s disease, this could potentially lead to improvements in cognitive function .
Propriétés
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3/c1-25-15-5-3-2-4-12(15)16(23)19-8-9-22-17(24)13-10-11(18)6-7-14(13)20-21-22/h2-7,10H,8-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKMCBDJRGBUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(4-carbamoylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2818618.png)

![3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2818623.png)

![4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2818627.png)


![(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2818634.png)

![1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethyl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2818636.png)


